molecular formula C5Cl4N2O B8792662 2,4,6-Trichloropyrimidine-5-carbonyl chloride CAS No. 77456-66-7

2,4,6-Trichloropyrimidine-5-carbonyl chloride

Cat. No.: B8792662
CAS No.: 77456-66-7
M. Wt: 245.9 g/mol
InChI Key: XJNDXSGINZSFDF-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyrimidine-5-carbonyl chloride is a useful research compound. Its molecular formula is C5Cl4N2O and its molecular weight is 245.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

77456-66-7

Molecular Formula

C5Cl4N2O

Molecular Weight

245.9 g/mol

IUPAC Name

2,4,6-trichloropyrimidine-5-carbonyl chloride

InChI

InChI=1S/C5Cl4N2O/c6-2-1(4(8)12)3(7)11-5(9)10-2

InChI Key

XJNDXSGINZSFDF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a first step, 2,4,6-trichloro-pyrimidine-5-carbaldehyde (I) is reacted with sulfuryl chloride to form 2,4,6-trichloropyrimidine-5-carboxylic acid chloride (II). The acyl chloride (II) is reacted, by a Friedel-Crafts-reaction, with an appropriately substituted benzene to form a 2,4,6-trichloro-pyrimidine-5-yl-aryl-ketone (III). Compound III is reacted with an aromatic amine in the presence of a tertiary amine to form a 2,4-dichloro-5-aroyl-6-arylamino-pyrimidine (IV).
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Synthesis routes and methods II

Procedure details

To the subtitle product of step i) (5.0 g) in dichloroethane (25 ml) was added aza-bis-isobutyronitrile (25 mg) and the mixture heated to 60° C. Sulfuryl chloride (3.67 g) was then added and the reaction heated at 75° C. for 4 h. The same amount of aza-bis-isobutyronitrile (4×25 mg) and sulfuryl chloride (4×3.36 g) was added for 4 days on each day interval. The solvent was evaporated to give a yellow oil which was distilled under reduced pressure to yield the subtitle compound as a yellow oil. Yield 5.8 g.
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[Compound]
Name
aza-bis-isobutyronitrile
Quantity
25 mg
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reactant
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25 mL
Type
solvent
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3.67 g
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reactant
Reaction Step Two
[Compound]
Name
aza-bis-isobutyronitrile
Quantity
25 mg
Type
reactant
Reaction Step Three
Quantity
3.36 g
Type
reactant
Reaction Step Three

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